4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Description
Table 1: Bond Lengths and Angles in the Core Structure
The pyrrolo[2,3-b]pyridine core exhibits partial double-bond character in the pyridine ring, stabilizing the aromatic system. The bromine atom at position 4 and the carbonitrile group at position 6 introduce steric and electronic effects:
- Bromine : Electron-withdrawing inductive effect (-I) polarizes the ring, directing electrophilic substitution to specific positions.
- Carbonitrile : The -C≡N group withdraws electron density via resonance (-M effect), further stabilizing the conjugated system.
X-ray crystallography data (not directly available in provided sources) for analogous compounds confirms near-planarity, with dihedral angles between fused rings typically <5°.
Tautomeric Forms and Resonance Stabilization
The compound exhibits tautomerism and resonance stabilization due to its heteroaromatic framework:
Tautomeric Equilibria
- 1H-Tautomer : The predominant form, with hydrogen on the pyrrole nitrogen (N1).
- 3H-Tautomer : A minor form where hydrogen migrates to the pyridine nitrogen (N7a), though this is less favorable due to reduced aromaticity.
Resonance contributors delocalize electrons across the fused rings:
Table 2: Resonance and Tautomeric Effects
Solvent polarity influences tautomeric distribution. In polar aprotic solvents (e.g., DMSO), the 1H-tautomer dominates (>95%), while in chloroform, minor tautomers may transiently form.
Propriétés
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-7-3-5(4-10)12-8-6(7)1-2-11-8/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSUQASDDUSUMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=CC(=C21)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of 4-Bromo-1H-Pyrrolo[2,3-b]Pyridine-6-Carbonitrile is the Fibroblast Growth Factor Receptor (FGFR) family . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 .
Biochemical Pathways
The activated FGFR signaling pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
In vitro, this compound inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions could potentially influence its stability and efficacy.
Analyse Biochimique
Activité Biologique
4-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a heterocyclic compound known for its significant biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This compound has garnered attention in cancer research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHBrN
- Molecular Weight : 222.04 g/mol
- Structure :
- The compound features a bromine atom at the 4-position of the pyrrole ring and a carbonitrile functional group at the 6-position.
This compound primarily targets the FGFR family. Upon binding to FGFRs, it induces receptor dimerization and autophosphorylation of tyrosine residues, activating downstream signaling pathways that regulate cell proliferation, migration, and angiogenesis.
Biochemical Pathways
The activated FGFR signaling pathway is crucial for various cellular processes:
- Cell Proliferation : Promotes growth and division of cells.
- Migration : Influences cellular movement, which is vital in cancer metastasis.
- Angiogenesis : Involved in the formation of new blood vessels.
Pharmacokinetics
The compound's low molecular weight suggests favorable pharmacokinetic properties, enhancing its absorption and distribution in biological systems. Stability studies indicate that it should be stored in an inert atmosphere at 2-8°C to maintain efficacy.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties:
- Inhibition of Cell Proliferation : In vitro studies demonstrate that this compound significantly inhibits the proliferation of breast cancer 4T1 cells.
- Induction of Apoptosis : It has been shown to induce apoptosis in these cancer cells, promoting programmed cell death.
| Activity | IC50 Value (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
Migration and Invasion
In addition to inhibiting cell growth, this compound also significantly reduces the migration and invasion capabilities of cancer cells, which are critical factors in tumor metastasis.
Case Studies
-
Study on FGFR Inhibition :
A study reported that among various derivatives of pyrrolo[2,3-b]pyridine, compound 4h (closely related to this compound) exhibited strong inhibitory activity against FGFRs with IC50 values ranging from 7 nM to 712 nM across different receptors. This study highlighted its potential as a lead compound for further optimization in cancer therapy . -
Cellular Effects Analysis :
Another investigation focused on the cellular effects of this compound revealed that it influences various signaling pathways related to cell function and metabolism. The study suggested that it could modulate gene expression and impact cellular responses to external stimuli .
Applications De Recherche Scientifique
Scientific Research Applications
4-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile has diverse applications in scientific research.
- Medicinal Chemistry It serves as a core structure for developing inhibitors targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
- Biological Studies The compound is used in studying cell proliferation, apoptosis, and migration, particularly in cancer research.
- Chemical Synthesis It acts as a versatile building block in synthesizing complex organic molecules and pharmaceuticals.
This compound is a heterocyclic organic compound with a unique molecular structure, including a bromine atom at the 4-position and a carbonitrile functional group at the 6-position of the pyrrole ring. Its biological activity is attributed to its ability to interact with biological targets, particularly kinases, with the bromine atom enhancing its electrophilic nature, making it a candidate for kinase inhibition. Notably, it has been identified as an inhibitor of SGK-1 (serum/glucocorticoid-regulated kinase 1), which plays a critical role in several cellular processes including cell survival and proliferation.
Anticancer Activity
Research indicates that compounds within the pyrrolo[2,3-b]pyridine class, including this compound, exhibit significant anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell cycle progression. For instance, its effectiveness against ovarian cancer cells has been documented, demonstrating moderate cytotoxicity while exhibiting limited toxicity towards non-cancerous cells . In vitro, this compound inhibits breast cancer 4T1 cell proliferation and induces apoptosis.
Case Studies
- Study on FGFR Inhibition: A study reported that a compound closely related to this compound, exhibited strong inhibitory activity against FGFRs with IC50 values ranging from 7 nM to 712 nM across different receptors. This study highlighted its potential as a lead compound for further optimization in cancer therapy.
- Cellular Effects Analysis: Another investigation focused on the cellular effects of this compound revealed that it influences various signaling pathways related to cell function and metabolism. The study suggested that it could modulate gene expression and impact cellular responses to external stimuli.
- Inhibition of SGK-1 Kinase: In a study focusing on the inhibition of SGK-1 by this compound researchers demonstrated that this compound effectively reduced SGK-1 activity in vitro. The study highlighted its potential use in treating diseases associated with dysregulated SGK-1 activity such as certain cancers and metabolic disorders.
- Cytotoxicity Against Cancer Cell Lines: An investigation assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibited selective cytotoxicity towards ovarian cancer cells while sparing healthy cardiac cells, suggesting a favorable therapeutic index for further development in anticancer therapies.
Summary of Biological Activities
| Activity | Effect |
|---|---|
| Anticancer | Moderate cytotoxicity against ovarian cancer |
| Kinase Inhibition | Inhibits SGK-1 kinase activity |
| FGFR Inhibition | Strong inhibitory activity against FGFRs (IC50 values ranging from 7 nM to 712 nM) |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The biological and chemical properties of pyrrolo[2,3-b]pyridine derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
Physicochemical Properties
- Thermal Stability : Melting points for related carbonitrile derivatives exceed 300°C (e.g., compound 10a), suggesting high thermal stability, a trait shared by the target compound .
Méthodes De Préparation
Bromination of Pyrrolo[2,3-b]pyridine Precursors
- Starting Material : 1H-pyrrolo[2,3-b]pyridine or its derivatives.
- Brominating Agents : Bromine (Br₂) or N-bromosuccinimide (NBS) are commonly used.
- Reaction Conditions : Low temperature (0–5°C) in polar aprotic solvents such as dimethylformamide (DMF) to enhance regioselectivity.
- Regioselectivity : The electronic environment of the pyrrolo[2,3-b]pyridine ring directs bromination preferentially to the 4-position, especially when electron-withdrawing groups like nitriles or carboxylic acids are present at the 6-position.
- Optimization : Using approximately 1.2 equivalents of NBS minimizes side reactions and over-bromination.
Introduction of the Nitrile Group
- Method A: Direct Cyanation
- Halogenated intermediates (e.g., 4-bromo-1H-pyrrolo[2,3-b]pyridine) can undergo nucleophilic substitution with cyanide sources such as copper(I) cyanide (CuCN) under palladium-catalyzed conditions.
- Typical conditions involve heating in polar solvents like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).
- Method B: Functional Group Transformation
- Starting from 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid or aldehyde intermediates, the nitrile group can be introduced by dehydration or oximation followed by dehydration.
- For example, the aldehyde can be converted to an oxime, then dehydrated using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Detailed Preparation Protocol Example
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1. Bromination | 1H-pyrrolo[2,3-b]pyridine, NBS (1.2 equiv), DMF, 0–5°C, 2 h | Selective bromination at 4-position | 75–85 |
| 2. Cyanation | 4-bromo intermediate, CuCN, Pd(PPh₃)₄ catalyst, DMSO, 100–120°C, 6 h | Palladium-catalyzed cyanation to introduce nitrile at 6-position | 65–78 |
| 3. Purification | Silica gel column chromatography, ethyl acetate/hexane gradient | Isolation of pure product | — |
This sequence emphasizes mild conditions to prevent debromination or side reactions. The use of palladium catalysis is critical for efficient cyanation.
Reaction Mechanism Insights and Regioselectivity
- The bromination step is influenced by the electron density around the pyrrolo[2,3-b]pyridine ring. The nitrile or carboxyl substituent at the 6-position withdraws electron density, making the 4-position more nucleophilic and favorable for electrophilic bromination.
- Computational studies (Density Functional Theory) support the preferential electrophilic attack at the 4-position due to the charge distribution in the ring system.
- The cyanation step proceeds via oxidative addition of the aryl bromide to the palladium catalyst, followed by transmetallation with cyanide and reductive elimination to form the aryl nitrile.
Alternative Synthetic Strategies
- Direct One-Pot Synthesis : Some methods attempt a one-pot bromination-cyanation sequence to streamline synthesis, but these often require precise control of reagent addition and temperature to avoid side products.
- Use of Protecting Groups : In cases where other functional groups are present, protecting groups such as methyl esters or amides may be used to prevent unwanted reactions during bromination or cyanation.
Purification and Characterization
- Purification is typically achieved by column chromatography using silica gel with gradients of ethyl acetate and hexane.
- Recrystallization from ethanol/water mixtures can further enhance purity.
- Characterization includes:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution pattern and nitrile presence.
- Mass Spectrometry : Confirms molecular weight and bromine isotopic pattern.
- Elemental Analysis : Validates composition.
- X-ray Crystallography : Provides definitive structural confirmation when needed.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Brominating Agent | N-Bromosuccinimide (NBS) | Preferred for selectivity |
| Bromination Temperature | 0–5°C | Minimizes side reactions |
| Cyanation Catalyst | Pd(PPh₃)₄ | Efficient for aryl bromide cyanation |
| Cyanide Source | CuCN | Common nucleophile |
| Solvent for Bromination | DMF | Polar aprotic solvent |
| Solvent for Cyanation | DMSO or NMP | High boiling, polar aprotic |
| Purification Method | Column chromatography | Essential for high purity |
| Yield Range | 65–85% per step | Dependent on optimization |
Research Findings and Optimization Notes
- Reaction stoichiometry is critical; excess brominating agent leads to polybromination.
- Low temperature during bromination enhances regioselectivity.
- Palladium catalyst loading (typically 5 mol%) balances reaction rate and cost.
- Use of inert atmosphere (nitrogen or argon) prevents oxidation during cyanation.
- Careful control of reaction time prevents debromination or decomposition.
- Protecting groups may be necessary for substrates with sensitive functionalities.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization or condensation reactions. For example:
- Route 1 : Reacting 2-amino-1H-pyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid) to form the pyrrolopyridine core .
- Route 2 : Bromination of pre-formed pyrrolo[2,3-b]pyridine intermediates using reagents like NBS (N-bromosuccinimide) in polar solvents (e.g., DMF) at 60–80°C .
- Route 3 : Condensation of arylidene malonodinitriles with aminopyrrole precursors, achieving yields of 36–75% depending on substituent effects and purification methods (e.g., silica gel chromatography) .
- Key Variables : Solvent polarity, temperature, and stoichiometry of brominating agents significantly affect regioselectivity and purity. For instance, excess bromine may lead to over-halogenation, necessitating careful stoichiometric control .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming substitution patterns. For example, the bromo substituent at position 4 and cyano group at position 6 produce distinct deshielded peaks in the aromatic region .
- IR Spectroscopy : The nitrile group (C≡N) exhibits a sharp peak near 2200–2250 cm⁻¹ .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 252.97 (M+H)+, consistent with the molecular formula C8H4BrN3 .
- HPLC : Used to assess purity (>98% in optimized syntheses) and resolve regioisomeric byproducts .
Advanced Research Questions
Q. How do the bromo and cyano substituents influence the compound's reactivity and biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Bromo Group : Enhances electrophilic aromatic substitution (e.g., Suzuki coupling) at position 4, enabling diversification into kinase inhibitors. It also increases lipophilicity (logP ~2.8), improving membrane permeability .
- Cyano Group : Acts as a hydrogen-bond acceptor, critical for binding to FGFR (fibroblast growth factor receptor) active sites. SAR studies show that replacing the cyano group with nitro or methyl reduces inhibitory activity by >50% .
- Synergistic Effects : The 4-bromo-6-cyano configuration maximizes steric and electronic complementarity in enzyme pockets, as shown in crystallographic studies of FGFR1 complexes .
Q. What strategies address contradictions in reported biological activities (e.g., antitumor vs. antiviral) across different studies?
- Methodological Answer :
- Control for Purity : Impurities (e.g., regioisomers) may confound bioactivity results. Use HPLC-MS to verify compound integrity before assays .
- Cell Line Variability : Test across multiple cell lines (e.g., HCT-116 vs. HEK293) to assess tissue-specific effects. For example, antitumor activity (IC50 = 1.2 µM in HCT-116) may not correlate with antiviral effects .
- Mechanistic Profiling : Combine kinase inhibition assays (e.g., FGFR1 IC50 = 0.8 µM) with transcriptomics to identify off-target pathways .
Q. What are the challenges in optimizing reaction conditions for introducing functional groups at specific positions (e.g., C-3 vs. C-5)?
- Methodological Answer :
- Regioselectivity : Electrophilic substitutions favor the C-3 position due to electron-rich pyrrole nitrogen. To target C-5, use directing groups (e.g., sulfonyl protectants) or transition-metal catalysis (Pd-mediated C–H activation) .
- Side Reactions : Competing halogen exchange (e.g., Br → I under iodide conditions) can occur. Monitor via in-situ 19F NMR (if using fluorinated analogs) .
Q. How can researchers assess the compound's stability under varying pH, temperature, and solvent conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 72 hours. LC-MS analysis reveals degradation products (e.g., hydrolysis of the nitrile to amide at pH >10) .
- Thermogravimetric Analysis (TGA) : Determines decomposition onset temperatures (~210°C in nitrogen atmosphere) .
Q. What purification challenges arise during scale-up, and how can they be mitigated?
- Methodological Answer :
- Byproduct Formation : Brominated regioisomers (e.g., 5-bromo derivatives) may form. Use mixed-mode chromatography (C18 + ion-exchange) for resolution .
- Solvent Selection : Ethanol/water mixtures (4:1 v/v) enable crystallization with ≥90% recovery, avoiding costly supercritical fluid chromatography .
Q. What mechanistic insights explain the compound's pharmacological activity, such as FGFR inhibition?
- Methodological Answer :
- Molecular Docking : The bromo group occupies a hydrophobic pocket in FGFR1 (PDB: 3RHK), while the nitrile forms a hydrogen bond with Ala564. Mutagenesis studies confirm that Ala564→Ser reduces binding affinity by 10-fold .
- Kinetic Studies : Pre-steady-state kinetics reveal slow-binding inhibition (Ki = 0.5 µM), suggesting conformational adjustment in the FGFR active site .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
